2,6-Dimethyl-4-pyrimidinyl 2,4,6-trifluorobenzenecarboxylate
Overview
Description
2,6-Dimethyl-4-pyrimidinyl 2,4,6-trifluorobenzenecarboxylate (2,6-DMPT-TFC) is a small organic molecule that has recently been studied for its potential applications in scientific research. It is a derivative of 2,6-dimethyl-4-pyrimidinyl trifluorobenzoic acid, a compound that has been known to have a variety of pharmacological and biochemical effects. This compound has been used in a variety of scientific applications, including as a ligand for a variety of proteins, as a catalyst for chemical reactions, and as a substrate for enzyme reactions.
Scientific Research Applications
Synthesis and Antiviral Activity
2,6-Dimethyl-4-pyrimidinyl derivatives have been investigated for their antiviral properties. Notably, certain derivatives show virus-inhibiting properties against the human immunodeficiency virus (HIV-1) in vitro. Such compounds can suppress the reproduction of HIV-1 at specific concentrations, suggesting potential applications in antiviral drug development (Novikov et al., 2004).
Polyimide Synthesis and Properties
These compounds are crucial in the synthesis of novel polyimides. For instance, aromatic diamine monomers containing pyrimidine units have been used to synthesize polyimides with exceptional thermal and thermooxidative stability, which are important for various industrial applications. These polyimides exhibit good solubility in common organic solvents and possess high glass-transition temperatures, making them suitable for high-performance materials (Zhang et al., 2005).
Antibacterial and Antifungal Activities
Pyrimidine derivatives, including those related to 2,6-Dimethyl-4-pyrimidinyl compounds, have been studied for their antibacterial and antifungal activities. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, suggesting potential use in developing new antimicrobial agents (Khan et al., 2015).
Antioxidant Properties
Certain 2,4-dimethyl-3-pyridinol derivatives, which are structurally related to 2,6-Dimethyl-4-pyrimidinyl compounds, have been synthesized and found to have interesting antioxidant properties. These compounds have potential applications in the field of organic chemistry and pharmacology, especially in the development of new antioxidants (Wijtmans et al., 2004).
properties
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl) 2,4,6-trifluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-6-3-11(18-7(2)17-6)20-13(19)12-9(15)4-8(14)5-10(12)16/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPFQPJMKCRAEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC(=O)C2=C(C=C(C=C2F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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